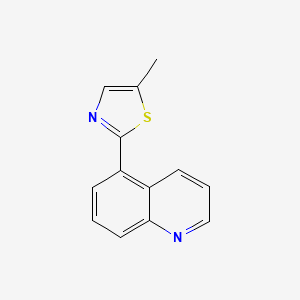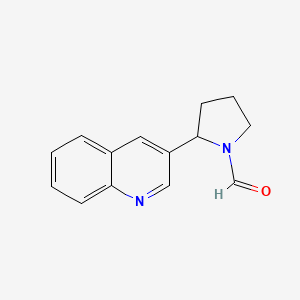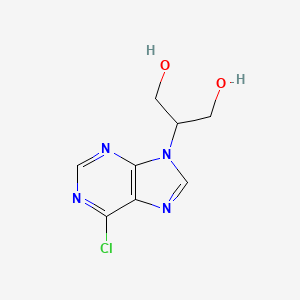
4-amino-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with a molecular formula of C11H13NO2·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a carboxylate ester, and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. Nitration of the indene ring introduces a nitro group, which is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the indene ring with methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the reaction of the amino ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and carboxylate ester allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydrochloride salt enhances the compound’s solubility and stability, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
- Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to the presence of both an amino group and a carboxylate ester on the indene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydrochloride salt form enhances its solubility and stability, making it suitable for use in aqueous environments and industrial processes.
属性
CAS 编号 |
952526-43-1 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC 名称 |
methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8;/h2-4,8H,5-6,12H2,1H3;1H |
InChI 键 |
VVKRXJCICILAQG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


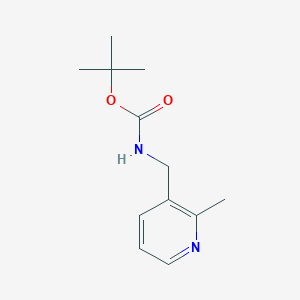
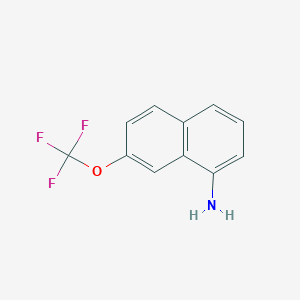



![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)
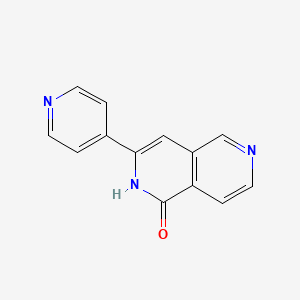

![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)
